2,3,4,5,6-Pentafluoroaniline
Overview
Description
2,3,4,5,6-Pentafluoroaniline, also known as this compound, is an organic compound with the molecular formula C6H2F5N. It is a derivative of aniline where all five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and research applications .
Mechanism of Action
Target of Action
Pentafluoroaniline is primarily used in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification . Additionally, Pentafluoroaniline is used in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .
Mode of Action
The mode of action of Pentafluoroaniline involves the displacement of a fluoride anion by another anion, probably via the formation of transition complexes of different lifetimes . Simple ionization or attack by neutral species may occur under some conditions .
Biochemical Pathways
Three possible pathways for dehalogenation of fluorinated anilines, such as Pentafluoroaniline, have been proposed . These pathways involve the metabolism of the compound with Pseudomonas fluorescens 26-K, leading to the formation of 3-fluoro-4-hydroxyaniline and the release of a fluoride ion .
Pharmacokinetics
It is known that the compound is soluble in toluene and other organic solvents, but insoluble in water . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of Pentafluoroaniline’s action is the formation of pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . It also results in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluoroaniline can be synthesized through several methods. One common method involves the reaction of pentafluorobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under high pressure and elevated temperatures to ensure complete conversion .
Another method involves the reduction of pentafluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. This method is often preferred for laboratory-scale synthesis due to its simplicity and cost-effectiveness .
Industrial Production Methods
In industrial settings, pentafluoroaniline is often produced through the catalytic hydrogenation of pentafluorobenzonitrile. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents used in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: The major product is pentafluoroaniline oxide.
Reduction: The major products are reduced derivatives of pentafluoroaniline.
Scientific Research Applications
2,3,4,5,6-Pentafluoroaniline has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trifluoroaniline: Contains three fluorine atoms on the benzene ring.
Tetrafluoroaniline: Contains four fluorine atoms on the benzene ring.
Hexafluoroaniline: Contains six fluorine atoms on the benzene ring.
Uniqueness of 2,3,4,5,6-Pentafluoroaniline
This compound is unique due to its optimal balance of reactivity and stability. The presence of five fluorine atoms provides significant electron-withdrawing effects, enhancing its reactivity towards nucleophiles while maintaining thermal and chemical stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLGCOSAFGMDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022119 | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-60-8 | |
Record name | Pentafluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4,5,6-Pentafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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